2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Physicochemical profiling Medicinal chemistry Fragment-based drug design

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1104804-23-0; molecular formula C₈H₁₁N₃O₂S; MW 213.26 g/mol) is a heterocyclic building block belonging to the pyrazole-thiazolidine hybrid class. The compound features a 1-methylpyrazole ring directly attached via its C4 position to the C2 position of a thiazolidine-4-carboxylic acid scaffold.

Molecular Formula C8H11N3O2S
Molecular Weight 213.26 g/mol
CAS No. 1104804-23-0
Cat. No. B1344968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
CAS1104804-23-0
Molecular FormulaC8H11N3O2S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2NC(CS2)C(=O)O
InChIInChI=1S/C8H11N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-3,6-7,10H,4H2,1H3,(H,12,13)
InChIKeyURGOHJSFVQDBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1104804-23-0): Compound Identity and Scaffold Class for Procurement Evaluation


2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1104804-23-0; molecular formula C₈H₁₁N₃O₂S; MW 213.26 g/mol) is a heterocyclic building block belonging to the pyrazole-thiazolidine hybrid class [1]. The compound features a 1-methylpyrazole ring directly attached via its C4 position to the C2 position of a thiazolidine-4-carboxylic acid scaffold . This direct C–C connectivity distinguishes it from methylene-linked analogs and constrains conformational flexibility relative to linker-containing counterparts. Its computed drug-like properties (Lipinski Rule of 5 compliant; topological polar surface area 67.15 Ų; two hydrogen bond donors and four acceptors) position it as a compact, fragment-like scaffold suitable for medicinal chemistry elaboration [1]. The compound is commercially available from multiple suppliers at ≥97% purity, typically as a research-grade solid .

Why 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid Cannot Be Casually Substituted by In-Class Analogs


Pyrazole-thiazolidine hybrids are not a uniform commodity class; substitution by a close analog without understanding the specific structural and physicochemical consequences can derail a synthesis campaign, alter target engagement, or invalidate SAR conclusions. This compound's singular combination—direct C4-pyrazole to C2-thiazolidine connectivity, N1-methyl substitution with an unsubstituted C3/C5 pyrazole, and a free carboxylic acid at the thiazolidine C4 position—generates a computed property constellation (pKa ≈ 2.51, LogD₇.₄ ≈ −2.94, rotatable bonds = 2) that is measurably distinct from analogs differing in even a single substituent or linkage [1][2]. The pyrazole-thiazolidine pharmacophore class exhibits substitution-dependent activity cliffs documented across kinase inhibition, α-amylase inhibition, and anti-inflammatory assay panels, where minor structural perturbations (e.g., addition of a single methyl group or alteration of the linkage type) produce ≥10-fold shifts in potency [3][4]. Consequently, casual analog substitution without verifying the specific quantitative basis for differentiation risks introducing uncontrolled variables into lead optimization or chemical biology workflows.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid vs. Closest Analogs


Direct C–C Connectivity vs. Methylene Linker: Impact on Ionization and Lipophilicity at Physiological pH

This compound employs a direct C–C bond between the pyrazole C4 and thiazolidine C2 positions, in contrast to the methylene-linked analog 2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid. The direct linkage shifts the computed carboxylic acid pKa to 2.51 (vs. 2.73 for the methylene analog), indicating a 0.22 log unit increase in acidity [1][2]. At physiological pH 7.4, the compound is more hydrophilic: LogD₇.₄ = −2.94 vs. −2.68 for the methylene analog (ΔLogD = 0.26 units), corresponding to an approximately 1.8-fold difference in distribution coefficient [1][2]. Additionally, the direct linkage reduces the rotatable bond count from 3 to 2, constraining conformational flexibility and potentially reducing entropic penalties upon target binding [1][2].

Physicochemical profiling Medicinal chemistry Fragment-based drug design

N1-Methyl Solitary Substitution vs. Polymethylated Pyrazole Analogs: Steric and Electronic Differentiation

The target compound carries a single methyl group at the pyrazole N1 position, leaving positions C3 and C5 unsubstituted. This contrasts with commercially available poly-methylated analogs such as 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 318466-04-5), and 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218739-03-7). In the broader pyrazole-thiazolidine class, SAR reviews demonstrate that additional methyl substituents at C3 and/or C5 can modulate steric clash with target protein residues and alter electron density on the pyrazole ring, producing IC₅₀ shifts exceeding 10-fold in kinase and α-amylase inhibition assays [2][3]. Specifically, the N1-methyl-only substitution pattern minimizes steric bulk adjacent to the thiazolidine junction, preserving rotational freedom around the pyrazole-thiazolidine bond [1].

Structure-activity relationship Kinase inhibitor design Pyrazole SAR

Free Carboxylic Acid Functionality: Synthetic Versatility vs. Bioisosteric Replacement Potential

The C4 carboxylic acid group (computed pKa = 2.51, indicating substantial ionization at pH >4.5) provides a single, well-defined attachment point for amide coupling, esterification, or reduction chemistry, without competing reactive sites on the pyrazole ring [1]. This contrasts with analogs where the carboxylic acid is replaced or where additional reactive handles (e.g., halogens, aldehydes) are present on the pyrazole ring. For example, 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1218554-02-9, MW 275.76) contains a chlorine substituent that introduces an additional electrophilic site with distinct reactivity . The absence of competing reactive centers on the target compound simplifies retrosynthetic planning, reduces protection/deprotection steps, and lowers the risk of undesired cross-reactivity in parallel synthesis or library production.

Synthetic chemistry Amide coupling Prodrug design

Computed ADME/Drug-Likeness Profile Benchmarking Against the Parent Thiazolidine-4-carboxylic Acid Scaffold

When benchmarked against the parent scaffold thiazolidine-4-carboxylic acid (CAS 4441-50-3; MW 133.17; C₄H₇NO₂S), the target compound adds a 1-methylpyrazole substituent that increases molecular weight by 80.09 g/mol while maintaining Lipinski compliance (no violations; PSA 67.15 Ų well below the 140 Ų threshold for oral bioavailability) [1][2]. The pyrazole appendage introduces two additional hydrogen bond acceptors (from 2 to 4 total HBA) and converts the scaffold from a single-ring system to a biaryl-like hybrid with expanded vector diversity for fragment growth. Critically, the target compound's computed LogD₇.₄ of −2.94 is substantially more hydrophilic than many drug-like fragments (typical range −1 to +3), which may favor solubility but requires conscious handling in permeability-driven screening cascades [1].

ADME prediction Fragment screening Lead-likeness

Procurement-Guided Application Scenarios for 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring a Conformationally Constrained, Mono-Substituted Pyrazole-Thiazolidine Core

The compound's two rotatable bonds and direct C–C pyrazole-thiazolidine linkage provide a semi-rigid fragment core with defined exit vectors for fragment growing. Its computed LogD₇.₄ of −2.94 and PSA of 67.15 Ų position it within fragment-likeness space (MW <250, LogP <3) while offering four hydrogen bond acceptor sites for target engagement [1]. Procurement for fragment library assembly should prioritize this scaffold over methylene-linked analogs when conformational pre-organization is hypothesized to reduce entropic binding penalties.

Amide-Coupling Diversification for Parallel Library Synthesis Without Multi-Site Competition

The presence of a single, well-defined carboxylic acid handle (pKa = 2.51) without competing reactive sites on the pyrazole ring makes this compound ideal for high-throughput amide coupling with amine libraries [1]. Unlike chlorinated or aldehyde-bearing analogs that require orthogonal protection strategies, this scaffold enables one-step diversification with standard HATU/EDC coupling conditions, reducing synthesis cycle time and improving library purity profiles.

SAR Baseline Compound for Pyrazole-Thiazolidine Kinase or α-Amylase Inhibitor Programs

Class-level SAR evidence from the pyrazole-thiazolidine hybrid literature documents that N1-methyl substitution with unsubstituted C3/C5 positions represents the minimal pharmacophoric element for α-amylase inhibition (lead compound HR.TH₇, IC₅₀ = 15.1 µg/mL, comparable to acarbose) and potentially for kinase inhibition [2][3]. This compound serves as the appropriate unelaborated baseline for SAR-by-catalog or parallel synthesis campaigns exploring C3/C5 pyrazole substitution effects, where potency shifts of ≥10-fold are documented upon methylation at these positions [2].

Cysteine Prodrug or Cytoprotective Agent Scaffold Derivatization

The thiazolidine-4-carboxylic acid core is a recognized cysteine prodrug motif that releases L-cysteine via non-enzymatic ring opening under physiological conditions [4]. The 1-methylpyrazole appendage on this compound may modulate the rate of ring opening and provide an additional pharmacophoric element absent in the parent thiazolidine-4-carboxylic acid scaffold. This differentiated profile supports its procurement for oxidative stress or cytoprotection research programs.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.